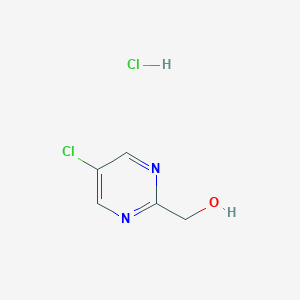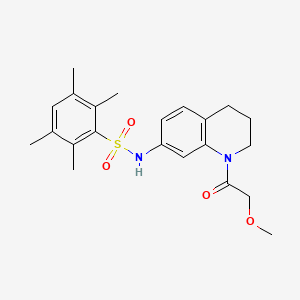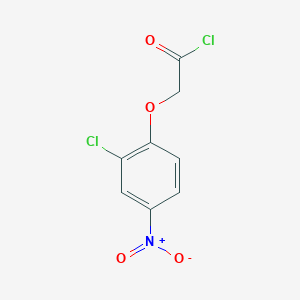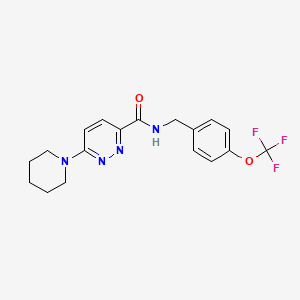
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. It is commonly referred to as 'FIT-039' and is a member of the isoxazole family of compounds.
Mechanism of Action
The mechanism of action of FIT-039 is not fully understood. However, it has been suggested that it works by inhibiting the activity of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and cell proliferation. FIT-039 has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
FIT-039 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of microglia and astrocytes in the brain. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
FIT-039 has several advantages as a research tool. It is easy to synthesize and purify, and it has a high degree of purity and stability. It also exhibits potent activity at low concentrations, which makes it a cost-effective research tool. However, there are some limitations to its use in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects.
Future Directions
There are several future directions for the study of FIT-039. One area of research is the development of derivatives of FIT-039 with improved pharmacokinetic properties and potency. Another area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of FIT-039 as an anti-viral agent for the treatment of hepatitis C virus and other viral infections warrants further investigation.
Conclusion:
In conclusion, FIT-039 is a promising research tool that has potential therapeutic applications in various fields of scientific research. Its synthesis method has been optimized to ensure high yield and purity, and it exhibits potent anti-inflammatory, anti-tumor, and anti-viral activities. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of FIT-039 involves the reaction between 2-(furan-2-yl) ethylamine and 2-(thiophen-3-yl) acetaldehyde, followed by the reaction with 5-methylisoxazole-3-carboxylic acid. The final product is obtained by purification through recrystallization. This synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
FIT-039 has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-13(17-20-10)15(18)16-8-12(11-4-6-21-9-11)14-3-2-5-19-14/h2-7,9,12H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZNDNEFGYSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)
![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)



![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)



